Oligopeptide-6 Collagen Synthesis Enhancement: 52.7% Increase Over Baseline in Fibroblast Assay
In vitro testing on human dermal fibroblasts demonstrated that Oligopeptide-6 treatment increased Type I/III collagen protein levels by 52.7% compared to untreated control baseline, measured via quantification of collagen synthesis [1]. This dual-pathway activation (TGF-β/Smad and MAPK) distinguishes Oligopeptide-6 from single-pathway peptides that typically show 30-40% collagen synthesis stimulation [1].
| Evidence Dimension | Collagen synthesis stimulation (Type I/III collagen protein increase) |
|---|---|
| Target Compound Data | 52.7% increase over baseline |
| Comparator Or Baseline | Untreated control (baseline) / single-pathway peptides (30-40% increase, class-level reference) |
| Quantified Difference | 12.7-22.7 percentage point advantage over single-pathway peptide class |
| Conditions | Human dermal fibroblast in vitro culture; TGF-β/Smad + MAPK dual pathway activation assay |
Why This Matters
Higher collagen synthesis stimulation correlates with potentially greater anti-wrinkle efficacy and justifies formulation concentration optimization in final products.
- [1] SciPeptide. Oligopeptide-6 Collagen Synthesis Data: Type I/III Collagen Increase 52.7% via TGF-β/Smad and MAPK Dual Pathway Activation in Human Dermal Fibroblasts. View Source
